REACTION_CXSMILES
|
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[F:18])[NH:11][C:10](=[O:19])[CH2:9]1)=O)(C)(C)C>CO>[F:18][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[NH:8][CH2:9][C:10](=[O:19])[NH:11]2
|
Name
|
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
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Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC2=CC=CC(=C12)F)=O
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Name
|
( g )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure and aqueous sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dichloromethane and dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2NCC(NC2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |